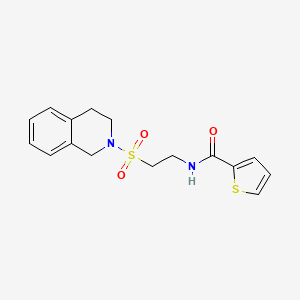![molecular formula C23H16ClNO4 B2589027 2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923234-17-7](/img/structure/B2589027.png)
2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This approach facilitated the synthesis via the phosphotriester method, showcasing the group’s utility in nucleic acid chemistry.Molecular Structure Analysis
At room temperature, this compound has a monoclinic structure with P21/c space group, and four molecules per unit cell, with the following cell lengths: a = 15.5924 (4) Å, b = 14.5537 (4) Å, c = 5.90980 (10) Å, and β = 90.046 (2)° .Applications De Recherche Scientifique
Quorum Sensing Inhibition
2-Chloro-N-methoxy-N-methylacetamide: is a key compound in the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and related 2-alkyl-4-quinolones. PQS serves as a signaling molecule in the quorum sensing system of Pseudomonas aeruginosa , an opportunistic pathogen. Quorum sensing plays a crucial role in bacterial communication and virulence regulation. By inhibiting PQS production, this compound could potentially interfere with bacterial pathogenicity .
Chemoselective Protecting Group
2-Methoxyphenyl isocyanate: demonstrates chemoselectivity, making it useful as a protecting group for amines. It allows for the regeneration of free amines after deprotection. Organic amines are typically protected through carbamate bonds, and this compound provides an alternative strategy for amine protection and subsequent release .
Amide Podand Synthesis
2-Chloro-N-phenylacetamide: participates in the preparation of N,N’- (ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide) , an amide podand. Amide podands are versatile ligands used in coordination chemistry and molecular recognition studies. This compound’s structure allows for the formation of complex coordination networks with metal ions .
Schiff Base Ligand Formation
By reacting with corresponding hydrazones, 2-Chloro-N-phenylacetamide can be employed to synthesize phenylacetamide-based Schiff base ligands. Schiff bases play a crucial role in coordination chemistry, catalysis, and bioinorganic systems. These ligands exhibit diverse properties and can be tailored for specific applications .
Quinazolin-4-amine Derivative
2-Chloro-N-(3,4-methylenedioxyphenyl)quinazolin-4-amine: (Compound 6j) is prepared from the reaction of 2-chloro-N-(4-methoxyphenyl)nicotinamide with 3,4-methylenedioxyaniline. This compound has potential applications in medicinal chemistry, particularly as a scaffold for designing kinase inhibitors or other bioactive molecules .
Biological Activity Exploration
While specific biological activities of 2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide remain to be fully elucidated, its structural features suggest potential interactions with enzymes, receptors, or cellular pathways. Further studies are warranted to uncover additional applications.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO4/c1-28-20-9-5-3-7-16(20)22-13-19(26)17-12-14(10-11-21(17)29-22)25-23(27)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKURAQDOSWVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

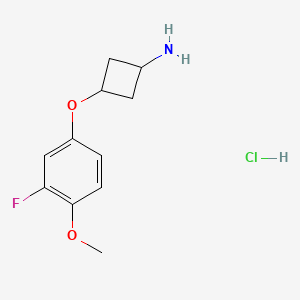

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)

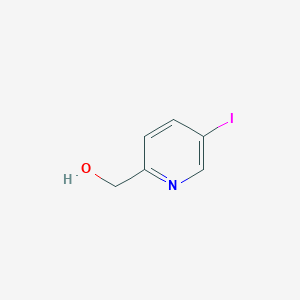
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)
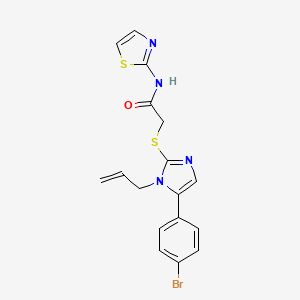
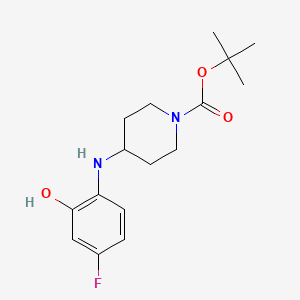
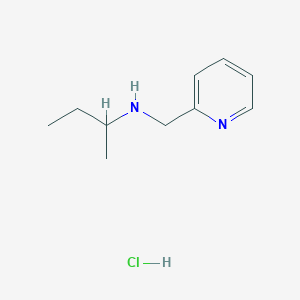
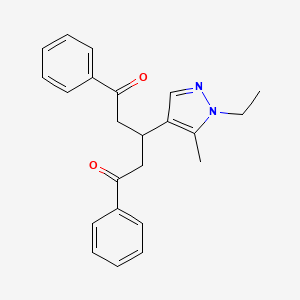
![2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate](/img/structure/B2588962.png)
![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588964.png)
